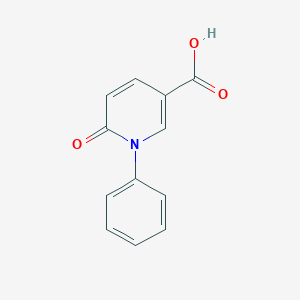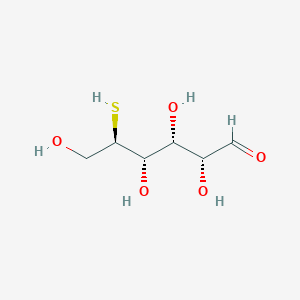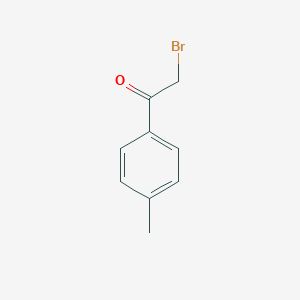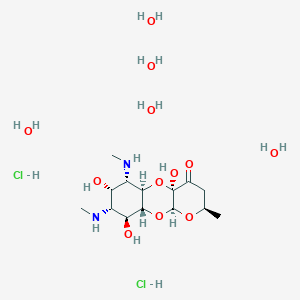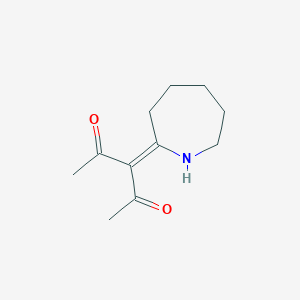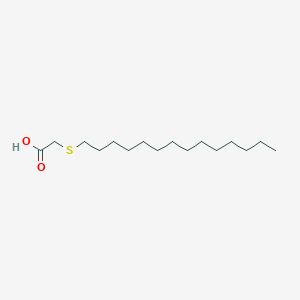
Tetradecylthioacetic acid
Overview
Description
Tetradecylthioacetic acid is a synthetic fatty acid with a sulfur substitution in the β-position. This modification renders it unable to undergo complete β-oxidation, thereby increasing its biological activity. It acts as a peroxisome proliferator-activated receptor alpha agonist and increases mitochondrial fatty acid oxidation in vitro . This compound has been studied for its potential to reduce inflammation, prevent high-fat diet-induced adiposity, and improve insulin resistance .
Mechanism of Action
Target of Action
Tetradecylthioacetic acid (TTA) is a synthetic fatty acid that primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. TTA specifically activates PPARα and PPARδ, with a preference for PPARα .
Mode of Action
TTA acts as an agonist for PPARα and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, TTA binds to PPARα and PPARδ, activating these receptors. This activation leads to an increase in mitochondrial fatty acid oxidation .
Biochemical Pathways
The activation of PPARα and PPARδ by TTA leads to increased mitochondrial fatty acid oxidation . This process involves the breakdown of fatty acids, which results in the production of acetyl-CoA, a key molecule in metabolism. The acetyl-CoA then enters the citric acid cycle, leading to the production of ATP, the primary energy currency of cells .
Pharmacokinetics
Due to its structural modification (a sulfur substitution in the β-position), tta cannot undergo complete β-oxidation . This increases its biological activity and may impact its bioavailability.
Result of Action
The activation of PPARα and PPARδ by TTA and the subsequent increase in mitochondrial fatty acid oxidation have several effects. These include reducing inflammation , preventing high fat diet-induced adiposity and insulin resistance , and potentially attenuating dyslipidemia in patients with type 2 diabetes mellitus .
Action Environment
The action of TTA can be influenced by various environmental factors. For instance, the presence of other fatty acids and compounds that modulate fatty acid metabolism can affect the efficacy of TTA . Additionally, the nutritional status and diet of the individual can also impact the effectiveness of TTA .
Biochemical Analysis
Biochemical Properties
Tetradecylthioacetic acid acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . This interaction with PPARα leads to an increase in mitochondrial fatty acid oxidation . The activation of PPARα by TTA can be seen as protecting the body from excess fats .
Cellular Effects
This compound has been reported to have several effects on cells. In rodent studies, TTA has been shown to reduce inflammation and prevent high fat diet-induced adiposity and insulin resistance . In human clinical studies, TTA has been observed to attenuate dyslipidemia in patients with type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PPARα . As a PPARα agonist, TTA increases mitochondrial fatty acid oxidation . This effect is due to the sulfur substitution in the β-position of TTA, which prevents it from undergoing complete β-oxidation .
Temporal Effects in Laboratory Settings
It has been observed that TTA treatment leads to increased expression of genes involved in the uptake and transport of fatty acids and HDL cholesterol in the small intestine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of post-myocardial infarction heart failure, TTA had a beneficial effect on cardiac function . This effect was accompanied by decreased free fatty acids in plasma, increased myocardial proportion of n-3 polyunsaturated fatty acids (PUFA), and a decreased proportion of n-6 PUFA .
Metabolic Pathways
This compound is involved in lipid metabolism. It acts as a PPARα agonist and increases mitochondrial fatty acid oxidation . This leads to a decrease in serum triglycerides and cholesterol in animals .
Transport and Distribution
It is known that TTA acts as a PPARα agonist and increases mitochondrial fatty acid oxidation , suggesting that it may be transported to the mitochondria for this process.
Subcellular Localization
Given its role as a PPARα agonist and its effect on mitochondrial fatty acid oxidation , it is likely that it is localized to the mitochondria where these processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylthioacetic acid is synthesized through a multi-step process involving the introduction of a sulfur atom into the fatty acid chain. The synthetic route typically involves the reaction of tetradecyl bromide with thiourea to form tetradecylthiourea, which is then hydrolyzed to produce this compound. The reaction conditions include the use of solvents such as ethanol and catalysts like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetradecylthioacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecylthioacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of sulfur substitution in fatty acids.
Comparison with Similar Compounds
Palmitic Acid: A common saturated fatty acid without sulfur substitution.
Lauric Acid: Another saturated fatty acid with a shorter carbon chain.
Octadecanoic Acid: A longer-chain saturated fatty acid.
Comparison: Tetradecylthioacetic acid is unique due to its sulfur substitution, which prevents complete β-oxidation and enhances its biological activity. Unlike palmitic acid and lauric acid, this compound has significant effects on lipid metabolism and mitochondrial function. Its ability to activate peroxisome proliferator-activated receptors and its antioxidative properties set it apart from other similar fatty acids .
Properties
IUPAC Name |
2-tetradecylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCWPPBAWQYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040759 | |
| Record name | Tetradecylthioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-20-2 | |
| Record name | Tetradecylthioacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxymethylthio)tetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylthioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tetradecylthio)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECYLTHIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



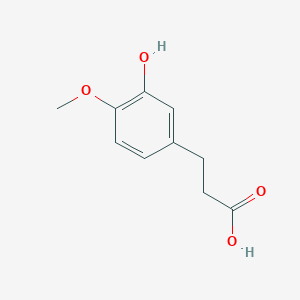
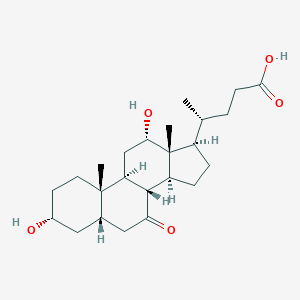
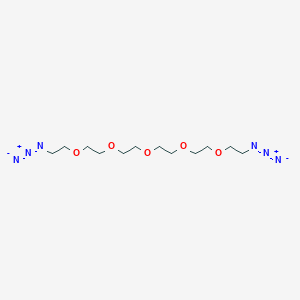

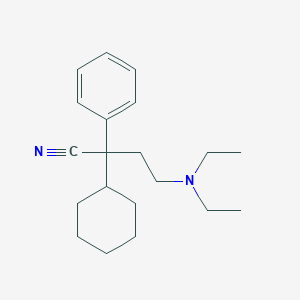

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)

